Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate

Description

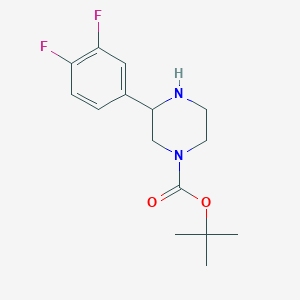

Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 3,4-difluorophenyl substituent at the 3-position of the piperazine ring (Figure 1). This compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics, enzyme inhibitors, and receptor modulators. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The 3,4-difluorophenyl group contributes to enhanced metabolic stability and optimized electronic properties, which are critical for target engagement in drug discovery pipelines.

Properties

IUPAC Name |

tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNNRKZKLMCXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886768-81-6 | |

| Record name | tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different piperazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the piperazine ring and fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and selective .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine Derivatives

Substituent Effects on Electronic and Steric Properties

- Fluorine vs. Chlorine: The 3,4-difluorophenyl group in the parent compound provides moderate electron-withdrawing effects, enhancing polarity and metabolic stability compared to the more lipophilic 3,4-dichlorophenyl analog .

- Positional Isomerism : The 2,4-difluorophenyl analog exhibits distinct electronic effects due to fluorine’s ortho and meta positions, altering dipole moments and hydrogen-bonding capabilities. This positional shift may favor interactions with serotonin receptors over the parent compound’s targets.

- Trifluoromethyl and Formyl Groups : The CF₃ group in the 4-substituted analog significantly enhances electron-withdrawing effects and metabolic resistance, while the formyl moiety offers a reactive handle for further derivatization (e.g., Schiff base formation).

Research Findings and Case Studies

- Dual-Acting Therapeutics : Compounds like FE@SNAP () incorporate fluoroethyl groups for PET imaging, leveraging the piperazine scaffold’s conformational flexibility.

- Enzyme Inhibition : The dichlorophenyl analog shows promise in kinase inhibition due to chlorine’s strong electron-withdrawing effects, while the carbazole derivative WK-26 () interacts with DNA methyltransferases via extended planar structures.

- Structural Insights : X-ray crystallography (e.g., SHELX refinements in ) has been critical in elucidating the binding modes of these analogs, guiding rational drug design.

Biological Activity

Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate (CAS No. 886768-81-6) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 298.33 g/mol

- CAS Number : 886768-81-6

- MDL Number : Not available

- Purity : Typically >95% in commercial samples

Biological Activity Overview

This compound has been investigated for various biological effects, including:

- Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activities, possibly related to its interaction with neurotransmitter systems.

- Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antibacterial and antifungal properties.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

- Oxidative Stress Reduction : Potential antioxidant properties could contribute to its neuroprotective effects.

Anticancer Activity

A study evaluated the compound's efficacy against a panel of human cancer cell lines. The results indicated significant cytotoxicity, particularly against:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 5.6 |

| Human Lung Adenocarcinoma (A549) | 7.2 |

| Human Breast Cancer (MCF-7) | 4.8 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

In a neuroprotection study involving astrocytes exposed to amyloid-beta (Aβ) peptides, the compound exhibited a reduction in inflammatory markers such as TNF-α and oxidative stress indicators. This suggests a protective effect against neurodegeneration associated with Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.